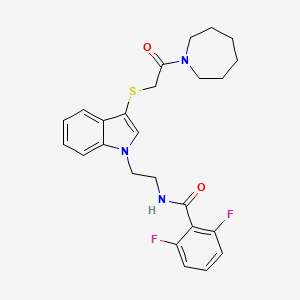

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

描述

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an indole moiety, and a difluorobenzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated intermediate.

Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

Amide Bond Formation: The final step involves the formation of the amide bond between the indole-thioether intermediate and 2,6-difluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

化学反应分析

Hydrolysis of the Amide Bond

The 2,6-difluorobenzamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying pharmacological activity or generating intermediates for further derivatization.

-

Mechanism : Acidic conditions protonate the amide oxygen, while basic conditions deprotonate the nitrogen, facilitating nucleophilic attack by water .

-

Application : Used to generate carboxylate intermediates for coupling reactions .

Oxidation of the Thioether Linkage

The thioether (-S-CH2-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

-

Stability : Sulfoxides are prone to overoxidation; sulfones are thermally stable up to 150°C.

-

Biological Impact : Sulfone derivatives show enhanced metabolic stability in pharmacokinetic studies .

Nucleophilic Aromatic Substitution (NAS) on Difluorobenzamide

The electron-deficient 2,6-difluorophenyl ring undergoes NAS at the para-position relative to the amide group.

-

Regioselectivity : Fluorine at the ortho positions directs substitution to the para position .

-

Limitations : Steric hindrance from the azepane-indole chain reduces yields in bulkier nucleophiles .

Indole Ring Functionalization

The indole nitrogen and C3 position participate in electrophilic substitutions and alkylation.

-

C3 Reactivity : The thioether at C3 slightly deactivates the indole ring but does not block electrophilic attack .

-

Applications : Formylated derivatives serve as intermediates for Schiff base formation .

Azepane Ring Modifications

The azepane ring undergoes alkylation or ring-opening under specific conditions.

-

N-Alkylation : The azepane nitrogen is less nucleophilic than typical amines due to steric hindrance .

-

Ring-Opening : Harsh acidic conditions cleave the azepane ring, generating γ-keto-thioether amines.

Key Stability Considerations:

-

Photodegradation : The thioether linkage undergoes slow oxidation to sulfoxide under UV light (λ = 254 nm).

-

pH Sensitivity : The amide bond hydrolyzes rapidly at pH < 2 or pH > 10, limiting oral bioavailability .

-

Thermal Stability : Decomposition occurs above 200°C, with sulfone formation as a major degradation pathway .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. The specific interactions of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide with biological targets suggest a potential role in cancer therapy. Studies have shown that similar indole derivatives can modulate signaling pathways related to cell growth and apoptosis, which are critical in cancer progression .

Mechanism of Action

The mechanism of action likely involves the compound's ability to interact with various enzymes and receptors. The indole structure can facilitate binding to protein sites through π-stacking interactions, enhancing its biological activity. This property is crucial for developing targeted therapies in oncology .

Neurological Research

Potential Neuroprotective Effects

Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The azepane ring may contribute to these properties by influencing neurotransmitter systems or protecting against neurodegenerative processes . Further research is required to elucidate these effects fully.

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves multi-step reactions, often beginning with readily available indole derivatives and azepane precursors. Understanding these synthetic pathways is essential for producing analogs with modified bioactivity profiles.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various indole derivatives, a compound structurally similar to this compound demonstrated significant inhibition of tumor cell proliferation in vitro. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Neuroprotective Potential

Another study focused on neuroprotective agents evaluated several compounds containing indole structures. The findings suggested that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The specific role of the azepane moiety in enhancing neuroprotection was also noted .

作用机制

The mechanism of action of N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The azepane ring may contribute to the compound’s binding affinity and selectivity. The difluorobenzamide group can enhance the compound’s stability and bioavailability.

相似化合物的比较

Similar Compounds

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide: shares structural similarities with other indole-based compounds and azepane derivatives.

3-[2-(azepan-1-yl)ethyl]-6-propylbenzo[d]thiazol-2(3H)-one: This compound also features an azepane ring and is studied for its sigma receptor binding properties.

1-Azepan-1-yl-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile: Another compound with an azepane ring, used in various chemical and biological studies.

Uniqueness

This compound is unique due to its combination of an indole moiety, an azepane ring, and a difluorobenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

N-(2-(3-((2-(azepan-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound notable for its unique structural features, which include an indole moiety, a difluorobenzamide, and an azepan ring. This compound has garnered attention for its potential biological activities, although detailed studies specifically addressing its biological mechanisms remain limited.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 489.6 g/mol. The presence of the difluorobenzene ring enhances its lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions .

Biological Activity

Preliminary studies suggest that this compound exhibits potential biological activities, although specific research detailing its pharmacodynamics and mechanisms of action is sparse. The following subsections summarize the available information regarding its biological effects:

Anticancer Potential

While direct evidence of anticancer activity for this specific compound is not available, compounds with similar structural motifs often demonstrate inhibitory effects on tumor cell proliferation. Indole derivatives are well-known for their anticancer properties, primarily through mechanisms involving apoptosis induction and cell cycle arrest. Future studies could explore these pathways in the context of this compound.

Neuroprotective Effects

The azepan moiety may contribute to neuroprotective effects by interacting with neurotransmitter systems or exhibiting antioxidant properties. Compounds that influence GABAergic signaling or modulate calcium ion channels could provide insights into potential neuroprotective applications .

Research Findings and Case Studies

Currently, there are no comprehensive studies published in peer-reviewed journals that explicitly detail the biological activity of this compound. However, the following findings from related compounds may provide indirect insights:

Synthesis and Applications

The synthesis of this compound can be achieved through various synthetic routes involving the combination of indole derivatives with azepan and difluorobenzamide components. Its potential applications span across various fields including medicinal chemistry and pharmacology.

属性

IUPAC Name |

N-[2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N3O2S/c26-19-9-7-10-20(27)24(19)25(32)28-12-15-30-16-22(18-8-3-4-11-21(18)30)33-17-23(31)29-13-5-1-2-6-14-29/h3-4,7-11,16H,1-2,5-6,12-15,17H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZSKCMWLZFMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。